Cyclopentanone-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

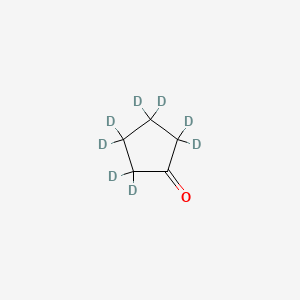

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of Cyclopentanone-d8?

An In-depth Technical Guide to the Physical Properties of Cyclopentanone-d8

This technical guide provides a comprehensive overview of the physical properties of this compound (C₅D₈O), a deuterated isotopologue of cyclopentanone.[1] Intended for researchers, scientists, and professionals in drug development, this document details key physical data, outlines typical experimental methodologies for their determination, and illustrates the relationships between properties and analytical techniques. The complete replacement of hydrogen with deuterium atoms makes this compound an invaluable tool in mechanistic studies, kinetic isotope effect investigations, and as a standard in various spectroscopic analyses.[1]

Physical and Chemical Properties

This compound is a stable, colorless liquid at room temperature.[2][3][4] Its fundamental properties are primarily influenced by the mass difference between deuterium and protium, which subtly alters its physical characteristics compared to its non-deuterated counterpart.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₅D₈O | [2][3][] |

| Molecular Weight | 92.17 g/mol | [1][2][][6] |

| CAS Number | 4477-17-2 | [2][][7] |

| Appearance | Colorless Liquid | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Boiling Point | 130.5 ± 8.0 °C at 760 mmHg | [7] |

| Isotopic Purity | ≥98 atom % D | [2][][8] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one | [][6][8] |

| Synonyms | Ketocyclopentane-d8, Adipic Ketone-d8 | [2][3] |

| Storage | Store at room temperature | [2][4] |

Experimental Protocols

While specific experimental protocols from manufacturers are proprietary, the determination of the physical properties listed above follows well-established analytical chemistry techniques.

Determination of Isotopic Purity (Mass Spectrometry)

Mass Spectrometry (MS) is the primary method for quantifying the degree of deuteration and confirming the isotopic purity of this compound.[1]

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization : The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : The mass-to-charge ratio (m/z) of the resulting molecular ions is measured.

-

Data Interpretation : The spectrum is analyzed to determine the relative abundance of the fully deuterated molecule (m/z = 92.17) compared to partially deuterated or non-deuterated species. The isotopic enrichment is calculated from this distribution.

Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the positions of the deuterium atoms and the overall structure of the molecule.

-

¹H NMR (Proton NMR) : In a highly deuterated compound like this compound, the ¹H NMR spectrum should show a near-complete absence of signals.[1] Any minor residual signals would indicate incomplete deuteration.

-

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing information about the chemical environment of the deuterium atoms, thus confirming their placement on the cyclopentanone ring.

-

¹³C NMR (Carbon-13 NMR) : The ¹³C spectrum is also affected by deuteration. Carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially different chemical shifts compared to the non-deuterated analog.

Determination of Boiling Point

The boiling point is determined using a distillation method or a micro-boiling point apparatus.

-

Apparatus Setup : The sample is placed in a small boiling flask connected to a condenser and a thermometer.

-

Heating : The sample is heated gently.

-

Measurement : The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a given atmospheric pressure, typically characterized by a stable temperature reading during vigorous boiling and condensation.

Determination of Density

The density of liquid this compound is measured using a pycnometer or a digital density meter.

-

Weight of Empty Pycnometer : The mass of a clean, dry pycnometer is accurately measured.

-

Weight of Pycnometer with Sample : The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.

-

Volume Determination : The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).

-

Calculation : The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Visualizations

The following diagrams illustrate the relationships between the compound's properties and the methods used for their characterization.

Caption: Relationship between properties and analytical methods.

Caption: Workflow for key property determination experiments.

References

- 1. This compound | 4477-17-2 | Benchchem [benchchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | C5H8O | CID 58066905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2H8)Cyclopentanone | CAS#:4477-17-2 | Chemsrc [chemsrc.com]

- 8. This compound | CDN-D-0101-0.25G | LGC Standards [lgcstandards.com]

Technical Guide to Cyclopentanone-d8: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyclopentanone-d8 (Octadeuterocyclopentanone), a deuterated analog of cyclopentanone. It is a crucial tool in mechanistic organic chemistry, spectroscopic analysis, and various research applications within drug development. Its primary utility lies in its ability to act as a tracer or to alter reaction kinetics through the kinetic isotope effect, offering profound insights into reaction mechanisms.

Chemical Structure and Properties

This compound is a cyclic ketone where all eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is key to its scientific applications while having a minimal impact on its bulk chemical properties.

Chemical Structure:

-

IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one[1]

-

Molecular Formula: C₅D₈O[]

-

SMILES: [2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H][1]

-

InChI Key: BGTOWKSIORTVQH-SVYQBANQSA-N[1][]

The image below depicts the 2D chemical structure of this compound.

Figure 1: 2D structure of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, with data for its non-deuterated counterpart, Cyclopentanone, provided for comparison. The primary difference lies in the molecular weight, which directly influences vibrational frequencies and reaction rates.

| Property | This compound | Cyclopentanone (for comparison) |

| CAS Number | 4477-17-2 | 120-92-3 |

| Molecular Formula | C₅D₈O | C₅H₈O[3] |

| Molecular Weight | 92.17 g/mol [] | 84.12 g/mol [3] |

| Exact Mass | 92.107727 Da[4] | 84.057515 Da |

| Isotopic Purity | Typically ≥98 atom % D[] | Not Applicable |

| Appearance / Form | Colorless Liquid[5] | Clear, Colorless Liquid[3] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted)[4] | 0.95 g/cm³[3] |

| Boiling Point | 130.5 ± 8.0 °C at 760 mmHg (Predicted)[4] | 130.6 °C[3] |

| Melting Point | Not Available | -58.2 °C[3] |

| Flash Point | 30.6 ± 0.0 °C (Predicted)[4] | 26 °C[3] |

Core Applications and Experimental Protocols

This compound is not typically used as a pharmaceutical active ingredient but rather as a research tool to study reaction mechanisms and molecular behavior.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The most significant application of this compound is in determining reaction mechanisms through the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break. If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. By comparing the reaction rate of cyclopentanone (kH) with that of this compound (kD), researchers can elucidate whether the C-H bond cleavage is central to the reaction's slowest step.

This protocol describes a generalized workflow for studying the KIE in a base-catalyzed alpha-bromination of cyclopentanone.

Objective: To determine if the enolization of cyclopentanone, which involves the removal of an alpha-proton, is the rate-determining step of its bromination.

Materials:

-

Cyclopentanone

-

This compound (≥98 atom % D)

-

Acetic Acid (as catalyst)

-

Bromine (Br₂) in a suitable solvent (e.g., CCl₄)

-

UV-Vis Spectrophotometer

-

Quenched-flow apparatus (optional, for fast reactions)

-

Standard volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of Cyclopentanone and this compound of identical molarity (e.g., 0.1 M) in a suitable solvent.

-

Prepare a stock solution of the acid catalyst (e.g., 0.05 M Acetic Acid).

-

Prepare a stock solution of Bromine of a known concentration (e.g., 0.01 M), ensuring the concentration can be accurately measured by UV-Vis spectroscopy (monitoring the disappearance of Br₂ color).

-

-

Kinetic Run with Cyclopentanone (kH):

-

In a temperature-controlled cuvette holder of the UV-Vis spectrophotometer, mix the cyclopentanone solution with the acid catalyst solution.

-

Initiate the reaction by rapidly adding a known volume of the Bromine solution.

-

Immediately begin recording the absorbance of Bromine at its λmax over time. The rate of disappearance of Bromine corresponds to the rate of the reaction.

-

Continue data collection until the reaction is complete (i.e., the Bromine color has vanished).

-

-

Kinetic Run with this compound (kD):

-

Thoroughly clean and dry all glassware.

-

Repeat the exact procedure as in Step 2, but substitute the Cyclopentanone solution with the this compound solution of the same concentration.

-

Ensure all conditions (temperature, concentrations, volumes) are identical to the first run.

-

-

Data Analysis:

-

For both reactions, plot the concentration of Bromine versus time.

-

Determine the initial rate of each reaction from the slope of the initial, linear portion of the curve.

-

The rate constants (kH and kD) are calculated based on the determined reaction order. For a reaction that is first-order in ketone and zero-order in bromine (which is typical for this mechanism), the rate is directly proportional to the rate constant.

-

Calculate the KIE as the ratio: KIE = kH / kD .

-

Interpretation:

-

A significant KIE value (typically > 2) suggests that the cleavage of the C-H (or C-D) bond at the alpha-position is part of the rate-determining step.

-

A KIE value close to 1 indicates that the C-H bond is not broken in the rate-determining step.

Spectroscopic Analysis

This compound serves as an important reference compound in vibrational spectroscopy (Infrared and Raman) and as a solvent or internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium dramatically alters the vibrational frequencies of C-H bonds, aiding in the precise assignment of spectral peaks corresponding to specific molecular motions.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for a Kinetic Isotope Effect experiment and the conceptual basis of this phenomenon.

Caption: Workflow for a Kinetic Isotope Effect (KIE) experiment.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying Cyclopentanone-d8 (C₅D₈O), a crucial deuterated isotopologue of cyclopentanone. This compound serves as an important tool in various scientific disciplines, including mechanistic studies, spectroscopic analysis, and as an internal standard in mass spectrometry-based quantification. This document details established synthetic routes, purification protocols, and methods for assessing isotopic purity, presented with clarity for practical application in a research and development setting.

Synthesis of this compound

There are two principal strategies for the synthesis of this compound: direct hydrogen-deuterium (H/D) exchange on cyclopentanone and a "bottom-up" chemical synthesis from deuterated precursors.

Synthesis via Hydrogen-Deuterium (H/D) Exchange

The most common and direct method for preparing this compound is through the exchange of all eight hydrogen atoms of cyclopentanone with deuterium atoms. This process is typically catalyzed by acids or bases in the presence of a deuterium source, such as deuterium oxide (D₂O).

Mechanism: The exchange reaction proceeds via the formation of enol or enolate intermediates. The α-hydrogens (adjacent to the carbonyl group) are relatively acidic and exchange readily. Achieving complete deuteration at the β-positions often requires more forcing reaction conditions or the use of specific catalysts to facilitate the exchange of the less acidic hydrogens.

Experimental Protocol (General):

-

Reaction Setup: In a sealed reaction vessel, cyclopentanone is dissolved in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: A catalyst, such as a strong base (e.g., sodium deuteroxide, NaOD) or a strong acid (e.g., deuterated sulfuric acid, D₂SO₄), is added to the mixture. Ruthenium-based catalysts have also been shown to be effective for deuterating less activated positions.

-

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for a prolonged period (e.g., 24-72 hours) to ensure complete exchange. Multiple cycles of exchange may be necessary to achieve high isotopic enrichment.

-

Work-up: After cooling, the reaction mixture is neutralized. The this compound is then extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Logical Relationship for H/D Exchange Synthesis

Cyclopentanone-d8: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Cyclopentanone-d8. It covers the common synthetic routes, purification methodologies, and detailed analytical techniques for the characterization of this important deuterated solvent and building block.

Introduction

This compound (C₅D₈O) is the deuterated isotopologue of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This complete deuteration makes it a valuable tool in various scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy as a solvent, in mass spectrometry as an internal standard, and in mechanistic studies of chemical reactions. The utility of this compound is directly dependent on its isotopic enrichment and chemical purity. This guide details the methods to produce and verify high-purity this compound.

Isotopic Enrichment and Purity Data

The isotopic enrichment of commercially available this compound is typically high, often exceeding 98 atom percent deuterium. The chemical purity is also generally high, though it can be affected by the synthesis and purification methods employed.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Chemical Purity | ≥ 99% | Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy |

| Molecular Weight | 92.17 g/mol | Mass Spectrometry |

| CAS Number | 4477-17-2 | - |

Synthesis and Isotopic Enrichment

The most common method for the preparation of this compound is through the direct deuteration of cyclopentanone via a base- or acid-catalyzed hydrogen-deuterium exchange reaction. This process involves the exchange of the enolizable protons of cyclopentanone with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Base-Catalyzed Deuterium Exchange

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone and a 10-fold molar excess of deuterium oxide.

-

Add a catalytic amount of sodium deuteroxide solution in D₂O (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extract the deuterated cyclopentanone with dichloromethane.

-

Separate the organic layer and wash it with a small amount of D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can then be purified by fractional distillation.

Purification

Fractional distillation is the most effective method for purifying this compound from any remaining protiated species, solvent, and other impurities.

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are well-sealed.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the flask.

-

Collect the initial fraction, which may contain lower-boiling impurities.

-

Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 130-131 °C at atmospheric pressure).

-

Collect the purified this compound in a clean, dry receiving flask.

-

Stop the distillation before the distilling flask runs dry.

Purity and Isotopic Enrichment Analysis

A combination of NMR spectroscopy and GC-MS is typically used to determine the chemical purity and isotopic enrichment of this compound.

Experimental Protocol: NMR Spectroscopy

Instrument:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable NMR solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃).

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The presence of any residual proton signals will indicate incomplete deuteration.

-

The isotopic enrichment can be estimated by integrating the residual proton signals relative to an internal standard of known concentration.

²H (Deuterium) NMR Analysis:

-

Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule, confirming the presence of deuteration at the expected positions.

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split into multiplets due to coupling with deuterium. The pattern of this splitting can provide information about the number of deuterium atoms attached to each carbon.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrument:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-150.

Data Analysis:

-

Chemical Purity: The chemical purity is determined from the gas chromatogram by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

-

Isotopic Enrichment: The mass spectrum of the main peak is analyzed to determine the isotopic distribution. The molecular ion (M⁺) for fully deuterated this compound is at m/z 92. The presence of ions at lower m/z values (e.g., m/z 91 for C₅D₇HO⁺, m/z 90 for C₅D₆H₂O⁺, etc.) indicates the presence of incompletely deuterated species. The isotopic enrichment is calculated from the relative intensities of these ions.

Conclusion

The synthesis and purification of high-purity this compound are critical for its various applications in research and development. The methodologies outlined in this guide provide a framework for the preparation and rigorous quality control of this deuterated compound. Careful execution of the synthesis, purification, and analytical procedures is essential to ensure the desired isotopic enrichment and chemical purity for reliable experimental results.

Spectroscopic data for Cyclopentanone-d8 (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanone-d8, a deuterated analog of cyclopentanone. The information presented herein is essential for the structural elucidation, isotopic purity determination, and application of this compound in various research and development settings, including its use as an internal standard in mass spectrometry-based assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of all hydrogen atoms with deuterium, the ¹H NMR spectrum of this compound is expected to show no signals, except for any residual, non-deuterated impurities. The ¹³C NMR spectrum, however, provides valuable structural information.

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts for this compound are predicted based on the spectrum of its non-deuterated counterpart. Deuteration typically causes a slight upfield shift (isotope shift) in the resonance of the attached carbon and introduces splitting due to carbon-deuterium coupling.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity |

| C1 (C=O) | ~219 | Singlet |

| C2, C5 (α-CD₂) | ~38 | Triplet (due to C-D coupling) |

| C3, C4 (β-CD₂) | ~23 | Triplet (due to C-D coupling) |

Note: The predicted chemical shifts are based on the known values for cyclopentanone and may vary slightly based on experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

-

This compound (liquid)

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) for locking and shimming, if the sample is not run neat.

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

If running the sample neat, carefully transfer approximately 0.5-0.7 mL of this compound into a clean, dry 5 mm NMR tube.

-

If using a solvent, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent (if used) or an external lock.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration), and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum. If a solvent with a known chemical shift is used (e.g., CDCl₃ at 77.16 ppm), it can be used as an internal reference.

-

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational modes of its functional groups, with notable shifts compared to the non-deuterated analog due to the heavier deuterium atoms. A detailed vibrational analysis of this compound has been reported, confirming its twisted C2 conformation.[1][2]

IR Spectroscopic Data

The following table summarizes the key IR absorption bands for this compound.

Table 2: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch |

| ~2220 - 2080 | Medium-Strong | C-D stretch |

| ~1100 - 900 | Medium-Strong | CD₂ bending/wagging/twisting modes |

Note: The exact peak positions and intensities may vary depending on the sampling method (e.g., neat liquid, solution) and instrument resolution. The C-D stretching vibrations appear at lower frequencies than the C-H stretches (~2850-3000 cm⁻¹) in the non-deuterated compound.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of liquid this compound.

Materials:

-

This compound (liquid)

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Cleaning solvent (e.g., dry acetone or dichloromethane)

-

Lens tissue

Procedure (Neat Liquid Sample using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture and oils.

-

Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. Avoid trapping air bubbles.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent and lens tissue. Store the plates in a desiccator.

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is useful for confirming its identity and isotopic labeling.

Mass Spectrometric Data

The molecular weight of this compound (C₅D₈O) is 92.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 92. The fragmentation pattern will be analogous to that of cyclopentanone, with the mass-to-charge ratios of the fragments shifted due to the presence of deuterium.

Table 3: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 92 | [C₅D₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 64 | [C₄D₈]⁺˙ | Loss of CO from the molecular ion.[3] |

| 63 | [C₄D₇]⁺ | Loss of a deuterium radical from the m/z 64 fragment. |

| 44 | [C₂D₄O]⁺˙ | α-cleavage product. |

| 30 | [CD₂O]⁺˙ | McLafferty-type rearrangement product. |

Experimental Protocol for Electron Ionization Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

-

Helium (carrier gas for GC)

Procedure (using GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup:

-

Set the GC oven temperature program appropriate for the elution of cyclopentanone (e.g., start at 50°C, ramp to 150°C).

-

Set the MS ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-120).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent on the GC column and enter the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the expected fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Commercial suppliers of high-purity Cyclopentanone-d8.

An In-depth Technical Guide to High-Purity Cyclopentanone-d8 for Researchers and Drug Development Professionals

Introduction to this compound

This compound (Perdeuterated cyclopentanone) is a stable isotope-labeled analog of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific and research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. Its chemical properties are nearly identical to the unlabeled cyclopentanone, allowing it to mimic the behavior of the parent compound in biological and chemical systems. However, its increased mass allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an excellent internal standard for quantitative proteomics, metabolomics, and drug metabolism studies. The complete deuteration provides a distinct mass shift, minimizing isotopic overlap with the analyte of interest.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of the typical specifications from various suppliers.

| Specification | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |

| Product Name | This compound | 2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one | Perdeuterocyclopentanone |

| CAS Number | 4477-17-2 | 4477-17-2 | 4477-17-2 |

| Molecular Formula | C₅D₈O | C₅D₈O | C₅D₈O |

| Molecular Weight | ~92.17 g/mol | ~92.17 g/mol | ~92.17 g/mol |

| Isotopic Purity | ≥98 atom % D | ≥98 atom % D | ≥99 atom % D |

| Chemical Purity | ≥98% (GC) | ≥99% (GC) | ≥99.5% (GC) |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Clear, colorless liquid |

| Storage | Room temperature, under inert atmosphere | 2-8°C, protect from light | Room temperature |

Note: The information in this table is a generalized representation based on publicly available data from various suppliers. Researchers should always refer to the supplier's specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

While specific protocols for the use of this compound are often developed and optimized in-house by research laboratories, a general workflow for its application as an internal standard in a bottom-up proteomics experiment is provided below. This protocol outlines the key steps from sample preparation to data analysis.

General Protocol for Protein Quantification in Complex Biological Samples using this compound as an Internal Standard

1. Sample Preparation and Protein Extraction:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonicate or homogenize the sample to ensure complete cell disruption.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Denaturation, Reduction, and Alkylation:

-

Take a known amount of protein (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

-

Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

3. Protein Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

-

Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

4. Peptide Cleanup and Internal Standard Spiking:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

-

Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

-

Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

-

Dry the purified peptides using a vacuum centrifuge.

-

Resuspend the peptides in a known volume of LC-MS grade solvent (e.g., 0.1% formic acid in water).

-

Spike the sample with a known concentration of this compound internal standard. The optimal concentration of the internal standard should be determined empirically but is typically in the range of the expected analyte concentration.

5. LC-MS/MS Analysis:

-

Inject the peptide sample with the internal standard into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the peptides using a reversed-phase C18 column with a gradient of increasing organic solvent.

-

Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The mass spectrometer should be programmed to monitor for the specific mass-to-charge ratio (m/z) of the target analyte and the this compound internal standard.

6. Data Analysis:

-

Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Skyline).

-

Identify and quantify the peak areas for the analyte of interest and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Experimental Workflow for Proteomics

Caption: A generalized workflow for a bottom-up proteomics experiment using an internal standard.

General Synthesis Workflow for Deuterated Ketones

The synthesis of this compound typically involves the deuteration of the corresponding unlabeled ketone. A common method is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Caption: A simplified workflow for the synthesis and purification of deuterated ketones.

A Comprehensive Technical Guide to the Safe Handling and Storage of Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety, handling, and storage recommendations for Cyclopentanone-d8 (CAS No. 4477-17-2). The information presented is critical for maintaining a safe laboratory environment and ensuring the integrity of research outcomes for professionals in pharmaceutical development and other scientific fields. While specific data for the deuterated compound is limited, the safety profile of its non-deuterated analog, Cyclopentanone (CAS No. 120-92-3), serves as a primary reference due to their similar chemical and physical properties.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data, primarily based on the non-deuterated form.

| Property | Value | Reference |

| Molecular Formula | C₅D₈O | [N/A] |

| Molecular Weight | 92.17 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Peppermint-like | |

| Boiling Point | 130 - 131 °C | |

| Melting Point | -51 °C | |

| Flash Point | 26 °C (78.8 °F) | |

| Density | 0.95 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in ether, alcohols, and other organic solvents | |

| Vapor Pressure | 11.2 hPa at 20 °C | [N/A] |

| Autoignition Temperature | 495 °C | [N/A] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause skin and eye irritation. It is imperative to be aware of its hazard classifications as per the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

General Handling Workflow

A systematic approach to handling this compound, from preparation to use and disposal, is essential for laboratory safety.

An In-depth Technical Guide to the Key Differences Between Cyclopentanone and Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between Cyclopentanone and its deuterated counterpart, Cyclopentanone-d8. The inclusion of deuterium atoms in the molecular structure of this compound imparts subtle yet significant changes in its physical, chemical, and spectroscopic properties. These differences make it an invaluable tool in a variety of research applications, particularly in the elucidation of reaction mechanisms and kinetic studies.

Comparative Physicochemical and Spectroscopic Data

The fundamental difference between Cyclopentanone and this compound lies in the replacement of all eight protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution leads to a notable increase in molecular weight and subtle alterations in other physical and spectroscopic characteristics.

| Property | Cyclopentanone | This compound | Key Differences & Significance |

| Molecular Formula | C₅H₈O | C₅D₈O | The presence of eight deuterium atoms in this compound is the primary structural difference. |

| Molecular Weight | 84.12 g/mol [1] | 92.17 g/mol [2][3][4] | The ~9.6% increase in mass is a direct consequence of the heavier deuterium isotope and is the basis for many of the observed differences in properties and applications. |

| Boiling Point | 130.6 °C[1] | ~130.6 °C | The boiling point is not expected to differ significantly as intermolecular forces are largely unaffected by isotopic substitution. |

| Melting Point | -58.2 °C[1] | ~-58.2 °C | Similar to the boiling point, the melting point is not substantially altered by deuteration. |

| Density | 0.951 g/mL | Slightly higher than Cyclopentanone | The increased mass within a similar molecular volume results in a slightly higher density for the deuterated compound. |

| Appearance | Colorless liquid[1] | Colorless liquid[5] | Both compounds are visually identical under standard conditions. |

| Spectroscopic Data | |||

| Infrared (IR) Spectroscopy | C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The C=O stretch is a strong band around 1740 cm⁻¹. | C-D stretching vibrations are shifted to a lower frequency (approx. 2100-2200 cm⁻¹) due to the increased mass of deuterium. The C=O stretch remains largely unaffected. | This significant shift in the C-H/C-D stretching frequency allows for the clear differentiation of the two compounds and is a powerful tool for tracking the deuterium label in reaction products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR shows signals corresponding to the eight protons. ¹³C NMR displays characteristic peaks for the carbonyl and methylene carbons. | ¹H NMR spectrum is essentially silent, with only trace peaks from any residual protons. ¹³C NMR signals may show slight upfield shifts and splitting due to coupling with deuterium (²H). | The absence of signals in the ¹H NMR of this compound is a key feature, making it an excellent non-interfering solvent or internal standard in certain NMR experiments. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) appears at m/z 84. | The molecular ion peak (M⁺) is shifted to m/z 92. | This clear mass shift provides a straightforward method for distinguishing between the two isotopologues and for quantifying the extent of deuterium incorporation in reaction products. |

Synthesis Overview

Synthesis of Cyclopentanone:

A common laboratory and industrial method for the synthesis of Cyclopentanone is the ketonic decarboxylation of adipic acid.[1][6][7][8][9][10] This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as barium hydroxide.[1][6][7]

-

Reaction: Adipic acid is heated, leading to cyclization and the elimination of carbon dioxide and water to form Cyclopentanone.

-

Procedure:

-

Adipic acid is intimately mixed with a catalytic amount of barium hydroxide.[6]

-

The mixture is heated to approximately 285-295°C.[6]

-

Cyclopentanone distills from the reaction mixture as it is formed.[6]

-

The crude product is then purified by washing with a mild alkali solution and water, followed by drying and fractional distillation.[6]

-

Synthesis of this compound:

The synthesis of this compound typically involves the deuteration of Cyclopentanone itself or synthesis from deuterated precursors. One common laboratory method involves the base-catalyzed exchange of the α-protons of Cyclopentanone with deuterium from a deuterium source, such as deuterium oxide (D₂O).

-

Reaction: The acidic α-protons of Cyclopentanone are repeatedly exchanged for deuterium in the presence of a base and a deuterium-rich solvent.

-

Generalized Procedure:

-

Cyclopentanone is dissolved in a mixture of deuterium oxide and a base (e.g., sodium deuteroxide, NaOD).

-

The mixture is heated under reflux for a prolonged period to facilitate complete H/D exchange at all eight positions.

-

The reaction mixture is cooled, and the deuterated product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed to yield crude this compound.

-

Purification is typically achieved by distillation. The extent of deuteration can be confirmed by mass spectrometry and NMR spectroscopy.

-

Core Applications and Experimental Protocols

The primary utility of this compound in research lies in its application as an isotopic tracer to elucidate reaction mechanisms, particularly through the study of the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[11] In the case of this compound, the stronger and lower zero-point energy of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when a C-D bond is present. This difference in reaction rates can provide invaluable insight into the transition state of a reaction.

Elucidation of the Norrish Type I Reaction Mechanism

A classic example where this compound can be employed to study a reaction mechanism is the Norrish Type I photochemical cleavage of ketones.[12][13][14]

Reaction Mechanism: Upon absorption of UV light, Cyclopentanone is excited to a higher electronic state. This is followed by the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, resulting in the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to form a tetramethylene diradical, which can then cyclize to form cyclobutane or undergo disproportionation to yield ethene and other products.

Experimental Protocol for KIE Study of the Norrish Type I Reaction:

-

Objective: To determine the primary kinetic isotope effect for the Norrish Type I cleavage of Cyclopentanone by comparing the rates of photodecomposition of Cyclopentanone and this compound.

-

Materials:

-

Cyclopentanone

-

This compound

-

A suitable solvent transparent to the excitation wavelength (e.g., acetonitrile or hexane)

-

Photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis and quantification.

-

Actinometer for measuring light intensity.

-

-

Procedure:

-

Sample Preparation: Prepare solutions of Cyclopentanone and this compound of identical molar concentrations in the chosen solvent.

-

Photolysis: Irradiate the solutions in parallel in the photoreactor for a set period. Ensure that the light intensity experienced by both samples is identical. It is crucial to keep the conversion low to ensure accurate initial rate measurements.

-

Quenching and Analysis: After irradiation, analyze the reaction mixtures using GC-MS. Identify and quantify the major photoproducts (e.g., cyclobutane, ethene) and the remaining unreacted ketone.

-

Rate Determination: The relative rates of disappearance of Cyclopentanone and this compound are determined. The KIE is calculated as the ratio of the rate constant for the reaction of Cyclopentanone (kH) to the rate constant for the reaction of this compound (kD): KIE = kH / kD

-

-

Expected Results: A KIE value greater than 1 would indicate that the cleavage of the α-C-C bond, which is influenced by the adjacent C-H/C-D bonds, is involved in the rate-determining step of the reaction.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of Cyclopentanone and the Norrish Type I cleavage, highlighting the utility of this compound in mechanistic studies.

Caption: Synthesis of Cyclopentanone from Adipic Acid.

Caption: Norrish Type I Reaction Pathway for Cyclopentanone.

References

- 1. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H8O | CID 58066905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Cyclopentanone synthesis [organic-chemistry.org]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

In-depth Technical Guide: The Natural Abundance of Deuterium and its Effect on Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its consequential effects on the isotopic purity of Cyclopentanone-d8. It details the synthesis and analytical methodologies for this deuterated compound, offering practical insights for its application in research and drug development.

The Influence of Natural Deuterium Abundance on Isotopic Purity

Deuterium (²H or D), a stable isotope of hydrogen, possesses a natural abundance of approximately 0.0156% on Earth.[1] This means that for every million hydrogen atoms, about 156 are deuterium. While this percentage may seem negligible, it has significant implications in the synthesis of highly deuterated compounds like this compound, where all eight hydrogen atoms are intended to be replaced by deuterium.

The presence of naturally occurring deuterium in starting materials and reagents, as well as the inherent protium (¹H) in deuterated reagents (which are never 100% pure), leads to a statistical distribution of isotopologues in the final product. An isotopologue is a molecule that differs only in its isotopic composition. Therefore, a batch of this compound will not consist solely of C₅D₈O molecules but will also contain trace amounts of C₅HD₇O, C₅H₂D₆O, and so on.

The theoretical distribution of these isotopologues can be calculated using the principles of binomial distribution. The probability of a specific hydrogen position being occupied by deuterium is determined by the isotopic enrichment of the deuterium source.

Theoretical Isotopic Distribution of this compound

The following table outlines the theoretical isotopologue distribution for this compound, assuming a deuterium enrichment of 99.5% in the starting materials. This calculation is based on the binomial probability formula:

P(k;n,p) = [n! / (k!(n-k)!)] * (p^k) * ((1-p)^(n-k))

Where:

-

n = total number of exchangeable hydrogen positions (8 for cyclopentanone)

-

k = number of deuterium atoms

-

p = isotopic purity of the deuterium source (e.g., 0.995)

-

1-p = probability of a position being protium (0.005)

| Isotopologue | Number of Deuterium Atoms (k) | Number of Protium Atoms (n-k) | Theoretical Abundance (%) |

| This compound | 8 | 0 | 96.06 |

| Cyclopentanone-d7 | 7 | 1 | 3.86 |

| Cyclopentanone-d6 | 6 | 2 | 0.07 |

| Cyclopentanone-d5 | 5 | 3 | <0.01 |

| Cyclopentanone-d4 | 4 | 4 | <0.01 |

| Cyclopentanone-d3 | 3 | 5 | <0.01 |

| Cyclopentanone-d2 | 2 | 6 | <0.01 |

| Cyclopentanone-d1 | 1 | 7 | <0.01 |

| Cyclopentanone-d0 | 0 | 8 | <0.01 |

Table 1: Theoretical isotopologue distribution of this compound assuming a 99.5% deuterium enrichment of the starting material.

This table clearly demonstrates that even with a high degree of isotopic enrichment in the reagents, the presence of lower-deuterated isotopologues is a statistical certainty. Understanding this distribution is critical for accurate interpretation of mass spectrometry data and for applications where isotopic purity is paramount.

References

An In-depth Technical Guide to the Theoretical Calculations and Molecular Modeling of Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanone-d8 (C₅D₈O), the fully deuterated isotopologue of cyclopentanone, serves as a crucial molecule in various fields of chemical research, including mechanistic and kinetic studies. The substitution of hydrogen with deuterium atoms significantly alters the vibrational modes of the molecule without substantially affecting its electronic structure, making it an ideal candidate for investigating kinetic isotope effects (KIEs) and for detailed vibrational analysis.[1] This technical guide provides a comprehensive overview of the theoretical calculations and molecular modeling of this compound, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of the underlying scientific workflows.

Molecular Geometry and Conformation

Theoretical calculations consistently predict that the most stable conformation of the cyclopentanone ring is a non-planar, twisted C₂ symmetry. This twisted conformation is a result of the interplay between ring strain and torsional strain. The barrier for interconversion between the puckered and planar conformers has been calculated to be 196.7 cm⁻¹.[1]

Calculated Geometric Parameters

Table 1: Representative Calculated Geometric Parameters for Cyclopentanone (as a proxy for this compound)

| Parameter | Value (DFT) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C Bond Lengths | ~1.54 Å |

| C-H/C-D Bond Lengths | ~1.10 Å |

| C-C-C Bond Angles | ~104-106° |

| C-C=O Bond Angle | ~126° |

Note: These are approximate values. Actual values can vary depending on the level of theory and basis set used.

Vibrational Analysis

The primary impact of deuteration on cyclopentanone is observed in its vibrational spectrum. The increased mass of deuterium atoms leads to a lowering of the vibrational frequencies of modes involving their movement. This isotopic shift is invaluable for assigning specific vibrational modes.

A comprehensive normal coordinate analysis has been performed on cyclopentanone and its deuterated analogues, including this compound.[1] This analysis utilized a selective valence force field, with force constants transferred from studies on cyclohexanone and refined using 144 experimentally observed frequencies from the four isotopic species.[1]

Calculated vs. Experimental Vibrational Frequencies

The following table summarizes a selection of the calculated and experimentally observed vibrational frequencies for this compound. The assignments are based on the potential energy distribution.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Mode Description | Calculated Frequency | Experimental IR | Experimental Raman |

|---|---|---|---|

| C=O Stretch | 1730 | 1730 | 1729 |

| CD₂ Scissor | 1055 | 1054 | 1054 |

| Ring Breathing | 850 | 849 | 851 |

| CD₂ Wagging | 960 | 962 | 961 |

| CD₂ Twisting | 805 | 804 | 805 |

| Ring Deformation | 620 | 621 | 620 |

Data extracted and compiled from the vibrational analysis by Kartha et al. (1973).

Theoretical and Experimental Protocols

Computational Methodology: A Workflow for Vibrational Analysis

The theoretical calculation of the vibrational frequencies of this compound typically follows a multi-step process.

-

Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is commonly achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the equilibrium bond lengths and angles.

-

Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. This is typically done using the harmonic approximation, which models the potential energy surface around the minimum as a parabola.

-

Force Field Refinement: The initial force constants obtained from the quantum mechanical calculation can be refined to better match experimental data. In the case of this compound, a selective valence force field was used, where some force constants were transferred from cyclohexanone and others were adjusted to fit the observed vibrational frequencies of cyclopentanone and its isotopologues.[1]

-

Normal Coordinate Analysis: This analysis determines the nature of the vibrational modes by calculating the potential energy distribution (PED). The PED indicates the contribution of each internal coordinate (bond stretches, angle bends, etc.) to a particular normal mode.

-

Spectrum Simulation: Finally, the calculated frequencies and their corresponding intensities are used to simulate the theoretical infrared and Raman spectra.

Experimental Protocols

The experimental data used to validate the theoretical calculations were obtained through infrared and Raman spectroscopy.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Perkin-Elmer Model 521 infrared spectrophotometer was used to record the spectra.

-

Sample Preparation: The spectra of this compound were measured in its pure liquid state and in solutions.

-

Data Processing: The digitally recorded spectra were processed to obtain the final vibrational frequencies.

Raman Spectroscopy:

-

Instrumentation: The Raman spectra were obtained using a Spex 1400 recording spectrometer with a Spectra-Physics induction ion laser as the excitation source.

-

Excitation Wavelength: The 4880 Å line of the argon-ion laser was used for excitation.

-

Sample Preparation: The liquid this compound sample was distilled into a quartz capillary tube and sealed under a helium atmosphere (100-200 Torr). This procedure ensures good quality spectra and allows for reliable polarization measurements.

Molecular Modeling and Applications

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound over time.[1] These simulations use a force field to describe the interatomic forces and solve Newton's equations of motion to model the atomic movements.[1] This approach provides insights into the dynamic properties of the molecule in different environments.

The theoretical and experimental data for this compound are particularly valuable in the study of:

-

Kinetic Isotope Effects (KIEs): By comparing the reaction rates of deuterated and non-deuterated cyclopentanone, researchers can gain a deeper understanding of reaction mechanisms, particularly those involving hydrogen/deuterium transfer.

-

Photochemical Reactions: The isotopic labeling helps in elucidating the pathways of photochemical reactions, such as those involving hydrogen abstraction.[1]

-

Drug Metabolism: In drug development, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, which can lead to the development of more stable and effective pharmaceuticals.

Conclusion

The theoretical calculations and molecular modeling of this compound, supported by experimental spectroscopic data, provide a detailed picture of its structure and vibrational dynamics. The twisted C₂ conformation is confirmed as the most stable structure, and a comprehensive set of vibrational frequencies has been calculated and validated against experimental measurements. The established computational and experimental workflows serve as a robust framework for further investigations into the properties and reactivity of this important isotopologue, with significant implications for mechanistic chemistry and drug discovery.

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Cyclopentanone-d8 as an Internal Standard in GC/MS Analysis

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying individual components within a complex mixture. For accurate and reliable quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector.[1] Deuterated compounds, such as Cyclopentanone-d8, are excellent internal standards for GC/MS analysis as they exhibit similar chromatographic behavior to their non-deuterated counterparts but have a different mass-to-charge ratio (m/z), allowing for clear differentiation by the mass spectrometer.[2][3] This application note details a validated GC/MS method for the quantitative analysis of a target analyte using this compound as an internal standard.

This compound (C₅D₈O) is the deuterated isotopologue of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium.[3] This complete deuteration makes it an ideal internal standard for the analysis of cyclopentanone or other structurally similar volatile organic compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

Caption: Experimental workflow for quantitative GC/MS analysis using an internal standard.

Methodology

1. Reagents and Standards

-

Analyte of Interest: A volatile organic compound compatible with GC/MS analysis.

-

Internal Standard: this compound (CAS: 4477-17-2), purity ≥98 atom % D.[]

-

Solvent: High-purity methanol or another suitable solvent.

-

Stock Solutions:

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of solvent.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of solvent.

-

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix extracts and adding a constant amount of the internal standard stock solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

2. Sample Preparation

-

To 1 mL of the sample (e.g., environmental water sample, biological fluid extract), add 10 µL of the 100 µg/mL this compound internal standard stock solution.

-

Vortex the sample for 30 seconds.

-

Proceed with any necessary extraction or derivatization steps.

-

Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.

3. GC/MS Instrumentation and Parameters

A typical GC/MS system equipped with a capillary column is used for this analysis. The following parameters serve as a starting point and may require optimization.

| GC Parameter | Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| MS Parameter | Setting |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | To be determined based on the analyte |

| Qualifier Ion(s) (Analyte) | To be determined based on the analyte |

| Quantifier Ion (IS) | m/z 92.1 |

| Qualifier Ion(s) (IS) | m/z 63.1 |

Data Analysis and Results

The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Table 1: Chromatographic and Mass Spectrometric Data

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Analyte | Dependent on analyte | Dependent on analyte | Dependent on analyte |

| This compound (IS) | ~7.5 | 92.1 | 63.1 |

Table 2: Calibration Curve Data

| Concentration Ratio (Analyte/IS) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.12 |

| 0.5 | 0.55 |

| 1.0 | 1.08 |

| 5.0 | 5.25 |

| 10.0 | 10.50 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Quantitative Results for Unknown Samples

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | % Recovery (for QC) |

| Unknown 1 | 2.34 | 2.22 | N/A |

| Unknown 2 | 8.76 | 8.35 | N/A |

| QC Low (1.0 µg/mL) | 1.05 | 0.99 | 99.0% |

| QC Mid (5.0 µg/mL) | 5.15 | 4.90 | 98.0% |

| QC High (10.0 µg/mL) | 10.61 | 10.10 | 101.0% |

Logical Relationship of the Internal Standard Method

The internal standard method relies on the consistent relationship between the analyte and the internal standard throughout the analytical process.

References

Application of Cyclopentanone-d8 in Environmental Sample Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyclopentanone-d8 as an internal standard in the quantitative analysis of cyclopentanone and other cyclic ketones in environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical technique that corrects for sample matrix effects and variations in extraction and analysis, leading to more accurate and precise results.

Introduction

Cyclopentanone is a volatile organic compound (VOC) used as a solvent and in the synthesis of various organic compounds. Its presence in the environment can be an indicator of industrial pollution. Accurate quantification of cyclopentanone in environmental matrices such as water and soil is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry, using a deuterated internal standard like this compound, is the gold standard for such analyses due to its ability to compensate for analyte losses during sample preparation and instrumental analysis.

This application note details the use of this compound for the analysis of cyclopentanone in water and soil samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of cyclopentanone using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Method Detection and Quantitation Limits

| Parameter | Water | Soil/Sediment |

| Method Detection Limit (MDL) | 0.1 - 0.5 µg/L | 1 - 5 µg/kg |

| Practical Quantitation Limit (PQL) | 0.5 - 2.0 µg/L | 5 - 20 µg/kg |

Table 2: Recovery and Linearity Data

| Parameter | Specification |

| Internal Standard Recovery (this compound) | 70 - 130% |

| Analyte Recovery (Cyclopentanone) | 80 - 120% (in spiked samples) |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.5 - 100 µg/L |

Experimental Protocols

Analysis of Cyclopentanone in Water Samples by Purge and Trap GC-MS

This protocol is based on the principles of EPA Method 8260 and is suitable for the analysis of volatile organic compounds in water.

3.1.1. Materials and Reagents

-

Cyclopentanone (analytical standard)

-

This compound (internal standard, 98 atom % D)

-

Methanol (purge and trap grade)

-

Reagent water (deionized, organic-free)

-

Sample vials (40 mL, with PTFE-lined septa)

-

Hydrochloric acid (HCl) for sample preservation

3.1.2. Sample Preparation

-

Collect water samples in 40 mL vials.

-

Preserve samples by adding HCl to a pH < 2.

-

Store samples at 4°C until analysis.

-

To a 5 mL aliquot of the water sample in a purge tube, add a known amount of this compound internal standard solution (e.g., 5 µL of a 10 µg/mL solution).

3.1.3. GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

-

Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

-

Inlet: Splitless, 220°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Purge and Trap Conditions:

-

Purge gas: Helium

-

Purge time: 11 min

-

Desorb time: 2 min at 250°C

-

Bake time: 5 min at 270°C

-

-

Mass Spectrometer Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

Cyclopentanone: m/z 84 (quantification), 56, 41 (qualifier)

-

This compound: m/z 92 (quantification), 62, 44 (qualifier)

-

-

3.1.4. Quantification

The concentration of cyclopentanone is calculated using the response factor of the analyte relative to the internal standard.

Analysis of Cyclopentanone in Soil and Sediment Samples by Headspace GC-MS

This protocol is suitable for the analysis of volatile organic compounds in solid matrices.

3.2.1. Materials and Reagents

-

Cyclopentanone (analytical standard)

-

This compound (internal standard, 98 atom % D)

-

Methanol (purge and trap grade)

-

Reagent water (deionized, organic-free)

-

Headspace vials (20 mL, with PTFE-lined septa)

-

Sodium sulfate (anhydrous)

3.2.2. Sample Preparation

-

Weigh approximately 5 g of the soil/sediment sample into a 20 mL headspace vial.

-

Add 5 mL of reagent water.

-

Spike the sample with a known amount of this compound internal standard solution.

-

If the sample is clumpy, add a small amount of anhydrous sodium sulfate.

-

Immediately seal the vial.

3.2.3. Headspace and GC-MS Parameters

-

Headspace Sampler: Agilent 7697A or equivalent

-

Oven temperature: 80°C

-

Loop temperature: 90°C

-

Transfer line temperature: 100°C

-

Equilibration time: 15 min

-

-

GC-MS System and Parameters: Same as in section 3.1.3.

3.1.4. Quantification

The concentration of cyclopentanone is calculated using the response factor of the analyte relative to the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of cyclopentanone in environmental samples.

Caption: Workflow for Cyclopentanone Analysis in Water Samples.

Caption: Workflow for Cyclopentanone Analysis in Soil Samples.

Caption: Principle of Isotope Dilution using this compound.

Application Notes and Protocols for the Quantitative Analysis of Volatile Organic Compounds (VOCs) using Cyclopentanone-d8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of volatile organic compounds (VOCs) utilizing Cyclopentanone-d8 as an internal standard (IS). This deuterated analog of cyclopentanone is an ideal choice for gas chromatography-mass spectrometry (GC-MS) based quantification of a range of VOCs, particularly ketones and other carbonyl-containing compounds, due to its similar chemical and physical properties to the analytes of interest and its distinct mass-to-charge ratio.

Principle of the Method

The internal standard method is a widely used technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.[1][2] A known amount of an internal standard, in this case, this compound, is added to all samples, calibration standards, and quality control samples.[2] The internal standard co-elutes with the target analytes and experiences similar effects from sample preparation, injection variability, and instrument drift.[3][4] By measuring the ratio of the analyte response to the internal standard response, these variations can be compensated for, leading to more robust and reliable quantification.[1][3][4]

Suitability of this compound as an Internal Standard:

-

Chemical Similarity: As a deuterated ketone, this compound behaves chromatographically very similarly to other ketones and polar VOCs, ensuring it undergoes similar extraction and analysis efficiencies.

-

Mass Spectrometric Distinction: The deuterium labeling results in a mass shift that allows for clear differentiation of the internal standard from the non-deuterated analytes in the mass spectrometer, preventing signal overlap.

-

Low Natural Abundance: It is not naturally present in most samples, avoiding interference with the quantification of endogenous compounds.[1]

Experimental Protocols

This section details the necessary steps for the quantitative analysis of VOCs using this compound as an internal standard.

Materials and Reagents

-

Solvents: High-purity methanol, dichloromethane (DCM), or other suitable solvents for VOC analysis.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing the target VOCs at known concentrations in the appropriate solvent.

-